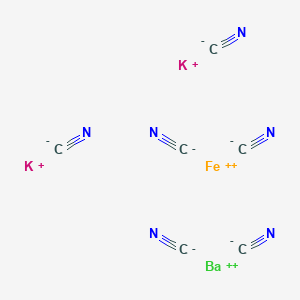
dipotassium;barium(2+);iron(2+);hexacyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;barium(2+);iron(2+);hexacyanide is a coordination compound that belongs to the family of metal hexacyanoferrates. These compounds are known for their unique structural properties and diverse applications in various fields. The compound consists of potassium, barium, and iron ions coordinated with cyanide ligands, forming a complex three-dimensional framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;barium(2+);iron(2+);hexacyanide typically involves the reaction of potassium hexacyanoferrate with barium and iron salts. The reaction is carried out in an aqueous solution, where the metal ions are mixed with the hexacyanoferrate ions under controlled conditions. The resulting product is then purified through filtration and washing to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;barium(2+);iron(2+);hexacyanide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in different oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands under specific conditions.
Ion Exchange Reactions: The compound can exchange its metal ions with other ions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state iron complexes, while substitution reactions can yield new coordination compounds with different ligands.
Scientific Research Applications
Dipotassium;barium(2+);iron(2+);hexacyanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other coordination compounds.
Biology: Employed in studies of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Industry: Utilized in the production of pigments, sensors, and ion-exchange materials for water purification.
Mechanism of Action
The mechanism of action of dipotassium;barium(2+);iron(2+);hexacyanide involves its ability to coordinate with various metal ions and ligands. The compound’s three-dimensional framework allows it to interact with different molecular targets, facilitating ion exchange and catalysis. The pathways involved in these processes depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Potassium hexacyanoferrate: A similar compound with potassium and iron ions coordinated with cyanide ligands.
Barium hexacyanoferrate: Contains barium and iron ions with cyanide ligands, similar to the compound .
Iron hexacyanoferrate:
Uniqueness
Dipotassium;barium(2+);iron(2+);hexacyanide is unique due to the combination of potassium, barium, and iron ions in its structure. This combination imparts specific properties, such as enhanced ion-exchange capabilities and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
dipotassium;barium(2+);iron(2+);hexacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Ba.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCMDPJLXVRVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BaFeK2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
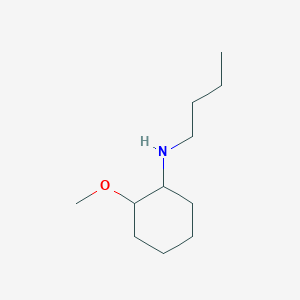
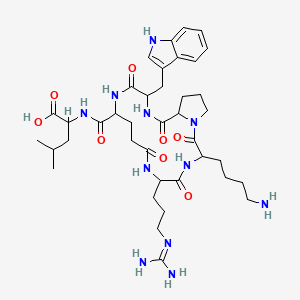
![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

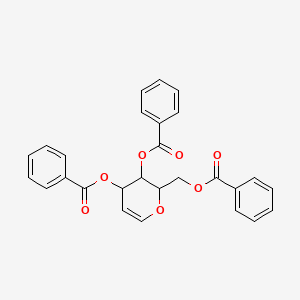

![[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
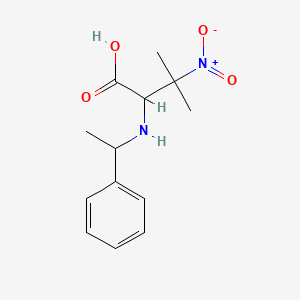
![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)


![(4S,5R)-1-(3-Methyl-2-butenyl)-4-carboxy-1-azoniabicyclo[3.3.0]octane](/img/structure/B12105462.png)
